Diphenyl 1-piperidinylphosphonate

phosphonate hydrolysis azaheterocyclic stability phosphoryl transfer

Researchers needing mild phosphorylation of sensitive substrates face epimerization risk with harsh reagents. Diphenyl 1-piperidinylphosphonate solves this with superior electrophilicity, enabling fast room-temperature reaction without decomposition. - Faster kinetics vs. diethyl analogs at rt for late-stage functionalization - N-P bond lability enables pH-sensitive pro-drug design - Key intermediate for phosphonamidate derivative libraries - 9.8 wt% phosphorus content supports char-forming flame retardant R&D AldrichCPR rare chemical; no vendor analytical data-in-house purity verification required before formulation studies.

Molecular Formula C17H20NO3P
Molecular Weight 317.32 g/mol
Cat. No. B12054024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl 1-piperidinylphosphonate
Molecular FormulaC17H20NO3P
Molecular Weight317.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C17H20NO3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2
InChIKeyFEFQSANAAZUCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl 1-Piperidinylphosphonate – Identity & Procurement


Diphenyl 1-piperidinylphosphonate (CAS 6214-09-1; molecular formula C17H20NO3P; molecular weight 317.32 g/mol) is an organophosphorus compound belonging to the azaheterocyclic phosphonate class [1]. It features a central phosphorus atom bonded to a piperidine ring and two phenoxy groups, forming a phosphonate ester . This compound is primarily distributed as an AldrichCPR rare chemical for early discovery research . Unlike many piperidine-containing phosphonates that are positioned as bioactive molecules, this specific compound is predominantly employed as a synthetic reagent and building block for the preparation of more complex phosphonate esters and phosphonamidates .

Synthetic reagent and building block for phosphonate esters and phosphonamidates.
AldrichCPR rare chemical – no analytical data provided; in-house QC required.AS-IS procurement
N–P phosphoramidate ester with labile acid-sensitive bond; distinct from C–P analogs.

Diphenyl 1-Piperidinylphosphonate – Substitution Limitations


Azaheterocyclic phosphonates, including those with a piperidine core, exhibit highly variable reactivity and biological profiles depending on the substitution pattern on the phosphorus atom and the position of the phosphonate attachment on the heterocycle [1]. Diphenyl 1-piperidinylphosphonate, with its N–P bond and two phenoxy ester groups, differs fundamentally from C-phosphonates (e.g., 2-piperidinylphosphonates), diethyl ester analogs, or diphenyl phosphonate derivatives with additional amino acid side chains (e.g., Prodipine) . These structural differences confer distinct hydrolytic stability, steric properties, and reactivity as a phosphorylating reagent. Generic interchange with a more readily available piperidinylphosphonate or diphenyl phosphonate can lead to divergent outcomes in both synthetic applications and biological assays, as documented by the Ghent group in their recent comprehensive review [1].

Target attributeN–P phosphoramidate (lability)
C–P isomer may alter hydrolytic stability, potentially affecting controlled-release design.
Target attributeDiphenyl ester (phenoxy leaving groups)
Diethyl analog reduces electrophilicity; phosphorylation may require harsher conditions.

Diphenyl 1-Piperidinylphosphonate – Differentiation Evidence


N–P vs. C–P Regiochemistry and Hydrolytic Stability

Diphenyl 1-piperidinylphosphonate bears the phosphonate group directly on the piperidine nitrogen (N–P bond), classifying it as a phosphoramidate-type ester. In contrast, the closely related Diphenyl piperidin-2-ylphosphonate (CAS 700343-95-9) features a C–P bond at the 2-position . This fundamental difference alters hydrolytic lability: N–P bonds are more susceptible to acid-catalyzed hydrolysis than C–P bonds. For the target compound, this translates to a quantitative distinction in hydrolytic half-life (t₁/₂) under acidic conditions: N-phosphorylated piperidines typically exhibit half-lives on the order of minutes to a few hours at pH 1–2 and 37 °C, whereas the C–P analogs remain stable for >24 h under the same conditions [1]. This makes Diphenyl 1-piperidinylphosphonate a preferred choice when a labile phosphonate protecting group or a controlled-release phosphoryl donor motif is required.

Hydrolytic Stability
Class-level
Estimated >12-fold shorter half-life for N–P vs. C–P under acidic conditions (pH 1–2, 37°C).
Lability may support controlled-release phosphoryl donor research.
Class-level inference; target-specific data to verify.
phosphonate hydrolysis azaheterocyclic stability phosphoryl transfer

Diphenyl vs. Diethyl Phosphoryl Donor Reactivity

The diphenyl ester moiety in Diphenyl 1-piperidinylphosphonate provides phenoxy leaving groups with a pKₐ of ~10 (phenol), compared to the much higher pKₐ of ethanol (~16) in the diethyl analog (Diethyl 1-piperidinylphosphonate, CAS 4972-36-5) . This difference is reflected in the relative rates of nucleophilic displacement at phosphorus. In a synthesis of phosphonate esters via piperidine displacement, the diphenyl ester reagent achieves >90% conversion within 1 h at room temperature when reacted with primary alcohols and a mild base, whereas the diethyl analog requires heating to 60 °C and extended reaction times (≥6 h) to reach comparable yields [1]. This confirms the superior electrophilicity of the diphenyl phosphonate center.

Phosphorylation Rate
Head-to-head
>90% conversion in 1 h at 25°C (diphenyl); 6 h at 60°C required for diethyl analog.
Reported faster phosphoryl transfer under mild conditions.
Based on MeOH/TEA in DCM; functional group tolerance advantage.
organophosphorus synthesis phosphoryl transfer leaving group ability

Purity Documentation: AldrichCPR vs. Characterized Batches

Sigma-Aldrich supplies Diphenyl 1-piperidinylphosphonate under its AldrichCPR (Custom Prepared Reagent) program, explicitly stating that no analytical data (NMR, HPLC, MS, elemental analysis) is provided, and the product is sold “AS-IS” without warranty of purity or identity . The buyer assumes full responsibility for confirmation. In contrast, the structurally related Diphenyl piperidin-2-ylphosphonate hydrochloride (CAS 174298-15-8) is commercially offered by multiple vendors with verified purity specifications (typically ≥95% or NLT 98%) and batch-specific certificates of analysis . This creates a quantitative quality-assurance gap: procurement of the title compound inherently carries a risk of undefined purity that requires in-house re-characterization before use.

Purity Documentation
Procurement context
AldrichCPR: no analytical data, sold AS-IS. Comparator: ≥95% purity with COA.
In-house characterization mandatory before use.
Absolute quality-assurance gap; plan for QC resources.
chemical procurement purity verification analytical data

Thermal Stability in Flame Retardant Applications

Piperidinylphosphonates have been evaluated for flame-retardant applications by the Ghent group using TGA and calorimetric measurements [1]. The class exhibits moderate to good thermal stability, with onset of weight loss (T_onset) typically ranging from 200–280 °C, depending on the ester substituents. Diphenyl esters, due to their higher carbon content, contribute more char formation upon decomposition compared to diethyl analogs, which volatilize more readily. While no specific TGA data has been published for Diphenyl 1-piperidinylphosphonate itself, the phosphonate class demonstrates a phosphorus-to-carbon ratio advantage over halogenated flame retardants: the target compound contains 9.8 wt% phosphorus, versus ~0% for conventional brominated retardants [2].

Phosphorus Content
Class-level
9.8 wt% phosphorus; class Tonset 200–280°C for piperidinylphosphonates.
May support char-forming flame retardant research.
No specific TGA published; developmental validation required.
flame retardancy thermal gravimetric analysis phosphorus content

Diphenyl 1-Piperidinylphosphonate – Application Scenarios


Mild Phosphorylation in Complex Molecule Synthesis

The superior electrophilicity of Diphenyl 1-piperidinylphosphonate, as established by its faster reaction rates at room temperature compared to diethyl analogs (Section 3, Evidence Item 2), makes this compound the reagent of choice for introducing a diphenyl phosphonate group onto sensitive alcohols, amines, or nucleophiles in total synthesis. This is especially relevant in medicinal chemistry campaigns where late-stage functionalization must proceed without epimerization or decomposition of acid- or heat-labile intermediates.

Controlled-Release Phosphoryl Donor for Pro-Drugs

The inherent lability of the N–P bond under mildly acidic conditions, inferred from class-level hydrolytic behavior (Section 3, Evidence Item 1), positions Diphenyl 1-piperidinylphosphonate as a potential scaffold for pH-sensitive pro-drug conjugates. Researchers designing phosphonate-based pro-drugs that require selective cleavage in acidic microenvironments (e.g., tumor tissue or endosomal compartments) should consider this compound over the more stable C–P analogs, which would remain intact and fail to release the active phosphoryl species under physiological conditions.

Phosphonamidate Libraries for Agrochemical Screening

Diphenyl 1-piperidinylphosphonate serves as a key intermediate for the preparation of diverse phosphonamidate derivatives, which have been reported as herbicide candidates by the Stevens group at Ghent University (Section 1). The ability to replace the piperidine or phenoxy groups in subsequent transformations allows for the generation of compound libraries. The structural uniqueness of the N–P linkage (versus C–P in 2-substituted isomers) provides a differentiated chemical space that is less explored in agrochemical patent literature.

Non-Halogenated Flame Retardant Scaffold Development

With 9.8 wt% phosphorus content (Section 3, Evidence Item 4), Diphenyl 1-piperidinylphosphonate offers a carbon- and phosphorus-rich backbone suitable for char-forming flame retardant systems. Materials scientists developing environmentally friendly alternatives to brominated flame retardants should evaluate this compound and its polymeric derivatives as additives in epoxy resins or polyurethanes, where the phenyl groups promote char stability during combustion. However, procurement must account for the lack of vendor-supplied analytical data, requiring in-house purity verification before formulation studies.

Application
Selection Property
Validation Focus
Mild phosphorylation in complex molecule synthesis
Reported ambient-temperature reactivity (phenoxy ester)
Nucleophilic displacement kinetics under mild base
Controlled-release phosphoryl donor for pro-drug research
Acid-labile N–P bond
Hydrolysis rate profiling at physiological pH
Phosphonamidate library synthesis for agrochemical screening
Modular N–P and ester exchange capability
Library diversification scope and reaction scope
Non-halogenated flame retardant scaffold development
Intrinsic phosphorus content (9.8 wt%)
Char formation and thermal degradation pathway
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